N-(3-((3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide
Descripción
Propiedades
IUPAC Name |
N-[3-[[3-[(1-methylpyrazol-4-yl)sulfonylamino]quinoxalin-2-yl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O3S/c1-13(28)22-14-6-5-7-15(10-14)23-19-20(25-18-9-4-3-8-17(18)24-19)26-31(29,30)16-11-21-27(2)12-16/h3-12H,1-2H3,(H,22,28)(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKKGULUYFLTQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CN(N=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with multiple receptors, suggesting that this compound may also have multiple targets.
Mode of Action
It is likely that the compound interacts with its targets through a process of binding, leading to changes in the function of the target molecules.
Biochemical Pathways
Similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that N-(3-((3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide may also affect a wide range of biochemical pathways.
Pharmacokinetics
Similar compounds have been found to be involved in several reactions as a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential jak2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as tgf-β1 and active a signaling inhibitors and mk-2461 analogs as inhibitors of c-met kinase for the treatment of cancer.
Result of Action
Similar compounds have been found to have a variety of biological activities, suggesting that this compound may also have a wide range of effects at the molecular and cellular level.
Action Environment
Similar compounds have been found to be beneficial for antifungal activity in the electrostatic region, suggesting that this compound may also be influenced by environmental factors.
Actividad Biológica
N-(3-((3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a unique molecular structure characterized by:
- Quinoxaline moiety : A bicyclic structure known for its diverse biological activities.
- Pyrazole sulfonamide : Contributes to its pharmacological properties and enhances interactions with biological targets.
- Amino and acetamide groups : These functional groups are essential for the compound's solubility and binding affinity.
Preliminary studies suggest that N-(3-((3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide may act as an inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme involved in various signaling pathways related to cancer progression and other diseases. By inhibiting PI3K, the compound can potentially disrupt downstream signaling pathways that promote cell proliferation and survival.
Biological Activity Overview
Research indicates that compounds similar to N-(3-((3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide exhibit a range of biological activities, including:
Case Studies and Research Findings
-
Antitumor Activity :
- A study evaluated the cytotoxic potential of pyrazole derivatives, including those related to N-(3-((3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide. Results indicated significant inhibition of cancer cell lines such as MCF7 and NCI-H460, with IC50 values ranging from 0.01 µM to 42.30 µM depending on the derivative tested .
- Antimicrobial Efficacy :
-
Inflammatory Response Modulation :
- Research has shown that derivatives containing sulfonamide groups can inhibit cyclooxygenase (COX), suggesting that N-(3-((3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide may have therapeutic applications in treating conditions like rheumatoid arthritis.
Future Directions
Given the promising biological activities exhibited by N-(3-((3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide, future research should focus on:
- Further Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.
- Clinical Trials : Evaluating safety and efficacy in human subjects to establish therapeutic potential.
- Structural Modifications : Exploring derivatives that may enhance bioactivity or reduce toxicity.
Comparación Con Compuestos Similares
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural analogs and their biological profiles:
*Estimated based on structural similarity to .
Key Observations:
Sulfonamide Substituents :
- The 1-methyl-1H-pyrazole-4-sulfonamido group in the target compound may offer improved metabolic stability compared to 4-chlorophenyl or 3,4-dimethylbenzene analogs, as pyrazole rings resist oxidative degradation .
- The 4-chlorophenyl analog (IC₅₀ = 38 µM) demonstrates that electron-withdrawing groups enhance protease inhibition, likely via hydrophobic interactions .
Acetamide Position: Acetamide at the phenyl para position (e.g., in N-[4-({3-[(2-phenylethyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]acetamide) is associated with c-Met kinase inhibition, suggesting that para-substitution optimizes binding to ATP pockets .
Quinoxaline Core Modifications: Replacement of quinoxaline with pyridazinone or pyrrolo-pyrimidine (e.g., in and ) alters solubility and target selectivity.
Pharmacological and Computational Predictions
- ADME Properties : The pyrazole ring enhances solubility (logP ~2.5 predicted) compared to bulkier aryl-sulfonamides (logP ~3.8 for 4-chlorophenyl analog).
- Docking Studies : Molecular modeling (, ) suggests that the 1-methylpyrazole group stabilizes kinase inactive conformations via hydrogen bonding with conserved residues (e.g., Lys111 in c-Met).
Q & A
Q. What strategies mitigate off-target effects in kinase inhibition studies?
- Answer :
- Selectivity profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler).
- Proteomics : SILAC-based assays to identify unintended protein interactions.
- Structural tweaks : Introduce bulkier substituents (e.g., tert-butyl) to reduce kinase promiscuity .
Data Contradiction Analysis
Q. Why do some studies report high solubility while others note precipitation in aqueous buffers?
- Answer : Discrepancies arise from:
- Polymorphism : Crystalline vs. amorphous forms (characterize via XRD).
- Buffer composition : Use 0.5% Tween-80 to stabilize suspensions.
- pH adjustment : Solubility increases at pH <5 due to protonation of the quinoxaline nitrogen .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
